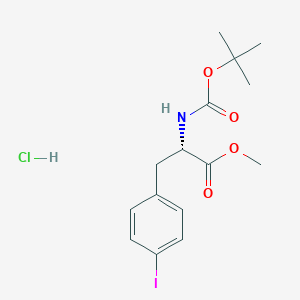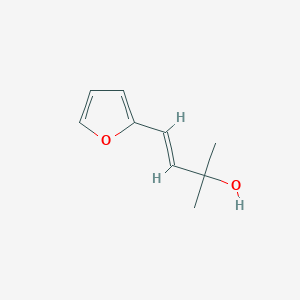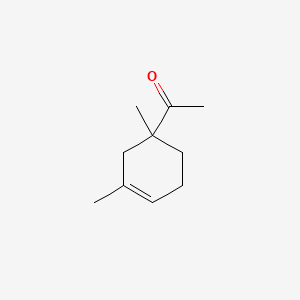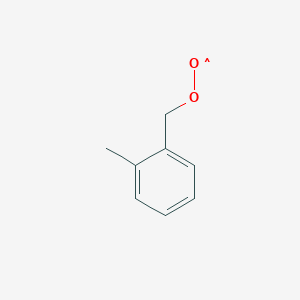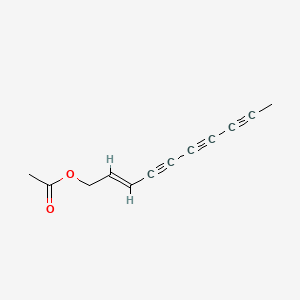
2-Decene-4,6,8-triyn-1-ol, acetate, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Decene-4,6,8-triyn-1-ol acetate is a chemical compound with a unique structure characterized by multiple triple bonds and an acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decene-4,6,8-triyn-1-ol acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetylene derivatives and aldehydes under specific reaction conditions to form the desired product. The reaction conditions often include the use of catalysts, such as palladium or copper, to facilitate the formation of the triple bonds.
Industrial Production Methods
Industrial production of (E)-2-Decene-4,6,8-triyn-1-ol acetate may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Decene-4,6,8-triyn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-2-Decene-4,6,8-triyn-1-ol acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2-Decene-4,6,8-triyn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and acetate group allow it to participate in various biochemical reactions. For example, it can inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decyne-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol methyl ester: Similar structure but has a methyl ester group instead of an acetate group.
Uniqueness
(E)-2-Decene-4,6,8-triyn-1-ol acetate is unique due to the presence of both multiple triple bonds and an acetate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
52940-10-0 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
[(E)-dec-2-en-4,6,8-triynyl] acetate |
InChI |
InChI=1S/C12H10O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,11H2,1-2H3/b10-9+ |
InChI-Schlüssel |
GXUIUUBXOVYQEP-MDZDMXLPSA-N |
Isomerische SMILES |
CC#CC#CC#C/C=C/COC(=O)C |
Kanonische SMILES |
CC#CC#CC#CC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
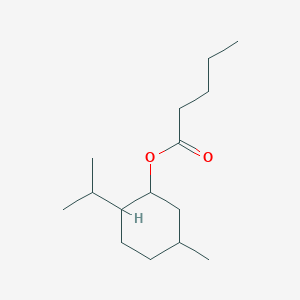

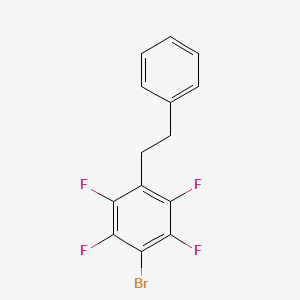
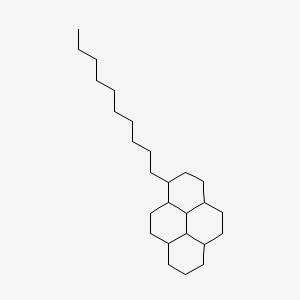
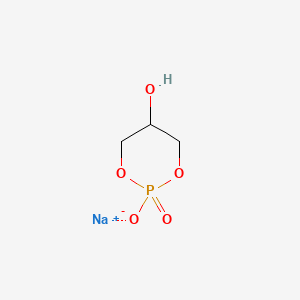
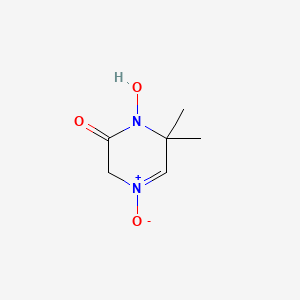
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
